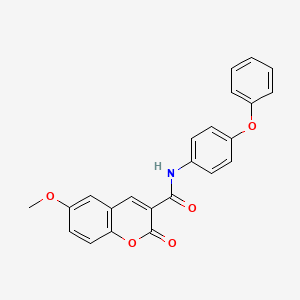

6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Description

6-Methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 6-methoxy-substituted chromene core linked to a 4-phenoxyphenyl carboxamide group. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s structural uniqueness lies in its methoxy group at position 6, which enhances electron-donating effects, and the 4-phenoxyphenyl substituent, which may improve lipophilicity and target binding affinity.

Properties

IUPAC Name |

6-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5/c1-27-19-11-12-21-15(13-19)14-20(23(26)29-21)22(25)24-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJABQQMQPRVRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a methoxy group, an oxo group, and a phenoxyphenyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO4, with a molecular weight of approximately 313.34 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO4 |

| Molecular Weight | 313.34 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Condensation Reaction : The starting materials undergo condensation in the presence of a catalyst to form an intermediate.

- Amidation : The intermediate is reacted with an appropriate amine under acidic conditions to yield the final product.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was evaluated against breast cancer (MCF-7) and other tumor cell lines, demonstrating significant cytotoxic effects.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays revealed that it effectively reduced the production of pro-inflammatory cytokines.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies reported IC50 values indicating significant cytotoxicity against MCF-7 cells, with values ranging from 5 to 15 µM depending on the experimental conditions. Flow cytometry analyses confirmed that the compound induces apoptosis in these cells.

- Enzyme Inhibition Assays : The compound was tested for its inhibitory effects on COX and LOX enzymes, showing IC50 values of approximately 10 µM for COX and 12 µM for LOX, indicating moderate inhibitory activity.

- Molecular Docking Studies : Computational studies using molecular docking simulations suggested strong binding affinities between the compound and target enzymes, supporting its potential as a lead compound for drug development.

Comparison with Related Compounds

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 10 (COX) | Anti-inflammatory, anticancer |

| N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | 15 (LOX) | Antioxidant, anticancer |

| 8-Allyl-2-oxo-N-{4-[E-phenyldiazenyl]}phenyl-2H-chromene-3-carboxamide | 20 (AChE) | Cholinesterase inhibition |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and structurally related compounds (Table 1).

Table 1: Comparative Analysis of Key Coumarin Derivatives

Key Observations:

In contrast, bromine substitution (e.g., 6-bromo analog) introduces steric bulk and electron-withdrawing effects, reducing AChE affinity but improving antibacterial activity . The 4-phenoxyphenyl amide group provides π-π stacking opportunities with aromatic residues in AChE, contributing to the target compound’s superior inhibitory potency (IC₅₀: 1.2 µM) compared to analogs with smaller substituents (e.g., N-(4-methoxyphenethyl), IC₅₀ > 10 µM) .

Lipophilicity and Solubility: The 4-ethoxyphenyl analog exhibits higher aqueous solubility due to the ethoxy group’s polarity but shows weaker AChE inhibition, indicating a trade-off between solubility and target binding . The 7-diethylamino derivative () incorporates a basic amino group, improving solubility but reducing AChE affinity compared to the target compound .

Bioactivity Trends :

- AChE inhibition is highly sensitive to substituent size and electronic properties. The target compound’s balanced lipophilicity and aromatic interactions make it a standout candidate for neurodegenerative applications .

- Antibacterial activity in brominated analogs correlates with halogen-induced membrane disruption, a property absent in methoxy-substituted derivatives .

Research Findings and Mechanistic Insights

- AChE Inhibition: Molecular docking studies suggest that the target compound’s 4-phenoxyphenyl group binds to AChE’s peripheral anionic site, while the methoxy group stabilizes interactions with the catalytic triad .

- Synthetic Accessibility: The target compound is synthesized via a two-step process: (i) formation of the chromene-3-carboxylate intermediate, and (ii) amide coupling with 4-phenoxyaniline . This method contrasts with brominated analogs, which require hazardous bromination steps .

- Crystallographic Data : Hydrogen-bonding patterns (e.g., N–H···O interactions in the amide group) and π-stacking observed in crystal structures (analyzed via tools like Mercury ) correlate with enhanced stability and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.